molecular formula C16H17NO2 B14801608 (R)-1-(Benzylideneamino)-3-phenoxypropan-2-ol

(R)-1-(Benzylideneamino)-3-phenoxypropan-2-ol

Cat. No.: B14801608
M. Wt: 255.31 g/mol
InChI Key: LTIABFFHXDWZHJ-UHFFFAOYSA-N
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Description

®-1-(Benzylideneamino)-3-phenoxypropan-2-ol is an organic compound that features a benzylideneamino group attached to a phenoxypropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol typically involves the condensation of ®-3-phenoxypropan-2-ol with benzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzylideneamino group. The reaction mixture is then cooled, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

Industrial production of ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzylideneamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzylidene ketones or oxides.

    Reduction: Formation of benzylideneamines or benzyl alcohols.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicinal chemistry, ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. Additionally, the phenoxypropanol backbone can interact with lipid membranes, altering their properties and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Benzylideneamino)-3-phenoxypropan-2-ol: The enantiomer of the compound, which may exhibit different biological activities and reactivity.

    1-(Benzylideneamino)-2-phenoxyethanol: A structurally similar compound with a shorter carbon chain.

    1-(Benzylideneamino)-3-phenoxybutanol: A compound with an extended carbon chain, which may affect its physical and chemical properties.

Uniqueness

®-1-(Benzylideneamino)-3-phenoxypropan-2-ol is unique due to its specific stereochemistry and functional groups. The presence of the ®-configuration imparts distinct biological activities and reactivity compared to its enantiomers and analogs. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

1-(benzylideneamino)-3-phenoxypropan-2-ol

InChI

InChI=1S/C16H17NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-11,15,18H,12-13H2

InChI Key

LTIABFFHXDWZHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NCC(COC2=CC=CC=C2)O

Origin of Product

United States

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